molecular formula C22H24N2O2 B7712797 N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide

N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide

Cat. No. B7712797
M. Wt: 348.4 g/mol
InChI Key: VYXUUUOITKVQLK-UHFFFAOYSA-N
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Description

“N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide” is a compound that is related to the class of organic compounds known as quinolines . Quinolines are valuable in drug research and development due to their interesting pharmaceutical and biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves reactions of anilines with malonic acid equivalents . Other methods include the reaction of anthranilic acid derivatives or the use of transition metal catalysed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular formula of the compound is C18H17N3O2 . It is related to quinoline, which has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

While specific chemical reactions involving “N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide” are not available, similar compounds such as 4-hydroxy-2-quinolones have been synthesized via reactions of quinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile .

Scientific Research Applications

Antimalarial Activity

Quinoline derivatives have been widely studied for their antimalarial properties. Quinine, a natural quinoline derivative, has been used for centuries to treat malaria . It’s possible that “N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide” could also exhibit antimalarial activity.

Anticancer Activity

Quinoline derivatives have shown potential as anticancer agents . The unique structure of quinoline allows it to interact with various biological targets, potentially disrupting the growth of cancer cells.

Antibacterial Activity

Quinoline and its derivatives have demonstrated antibacterial properties . This suggests that “N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide” could be studied for potential antibacterial applications.

Antifungal Activity

Quinoline compounds have also been found to have antifungal activities . This could be another potential application for “N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide”.

Anti-inflammatory and Analgesic Activities

Quinoline derivatives have been found to exhibit anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of conditions involving inflammation and pain.

Cardiovascular Activity

Quinoline derivatives have shown potential in the treatment of cardiovascular diseases . “N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide” could be studied for similar applications.

Central Nervous System Activity

Quinoline derivatives have shown effects on the central nervous system . This suggests potential applications in the treatment of neurological disorders.

Hypoglycemic Activity

Quinoline derivatives have demonstrated hypoglycemic activities . This suggests potential applications in the treatment of diabetes.

Future Directions

The future directions for this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the interesting properties of related quinoline compounds, it could be valuable in drug research and development .

properties

IUPAC Name

N-benzyl-2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-15(2)22(26)24(13-17-7-5-4-6-8-17)14-19-12-18-10-9-16(3)11-20(18)23-21(19)25/h4-12,15H,13-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXUUUOITKVQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(CC3=CC=CC=C3)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-2-methylpropanamide

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